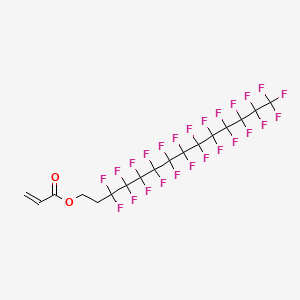

2-(Perfluorododecyl)ethyl acrylate

Übersicht

Beschreibung

2-(Perfluorododecyl)ethyl acrylate is a reactive monomer belonging to the group of methacrylates. It is a colorless, dry powder with low viscosity and hydrophobic properties. This compound is known for its low molecular weight, making it suitable for use in coatings and adhesives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Perfluorododecyl)ethyl acrylate typically involves the reaction of perfluorododecyl alcohol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Perfluorododecyl)ethyl acrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.

Substitution: The acrylate group can undergo nucleophilic substitution reactions.

Addition: It can participate in addition reactions with various nucleophiles.

Common Reagents and Conditions

Polymerization: Initiated by free radicals, UV light, or heat.

Substitution: Typically involves nucleophiles such as amines or thiols.

Addition: Requires catalysts like Lewis acids or bases.

Major Products

Poly(this compound): Used in superhydrophobic coatings.

Substituted acrylates: Formed through nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

Polymer Science and Material Engineering

Coatings and Surface Modifiers

PFDEA is primarily used as a monomer in the synthesis of fluorinated polymers that serve as coatings with exceptional water and oil repellency. These properties make them suitable for applications in protective coatings for textiles, electronics, and automotive industries.

| Property | Value |

|---|---|

| Water Contact Angle | >120° |

| Oil Repellency | High |

| Chemical Resistance | Excellent |

Case Study: Surface-initiated Polymerization

Research conducted by Honda et al. demonstrated the synthesis of poly{2-(perfluorododecyl)ethyl acrylate} (PFDEA) via surface-initiated atom transfer radical polymerization. The resulting thin films exhibited high water contact angles, indicating strong hydrophobic properties, essential for anti-fogging and anti-soiling applications .

Biomedical Applications

Drug Delivery Systems

PFDEA has been explored for use in drug delivery systems due to its biocompatibility and ability to form nanoparticles. These nanoparticles can encapsulate therapeutic agents and facilitate their transport across biological barriers, including the blood-brain barrier.

| Application | Description |

|---|---|

| Nanoparticle Synthesis | Used as a precursor for drug carriers |

| Targeted Drug Delivery | Encapsulation of neuroprotective agents |

Case Study: Neuroprotective Agent Transport

A study highlighted the development of PFDEA-based nanoparticles that successfully delivered neuroprotective agents across the blood-brain barrier, showcasing its potential in treating neurological disorders .

Environmental Applications

Waterproofing Agents

PFDEA is also utilized as a waterproofing agent in various consumer products, including textiles and leather goods. Its unique chemical structure provides long-lasting water repellency while maintaining breathability.

| Product Type | Application |

|---|---|

| Textiles | Waterproof coatings |

| Leather Goods | Protective finishes |

Case Study: Textile Treatment

In a comparative study on textile treatments, PFDEA-treated fabrics exhibited significantly lower water absorption rates compared to untreated fabrics, demonstrating enhanced durability against environmental exposure .

Industrial Applications

Adhesives and Sealants

The compound is employed in formulating adhesives and sealants that require high-performance characteristics such as resistance to solvents and moisture.

| Property | Value |

|---|---|

| Solvent Resistance | High |

| Moisture Barrier | Effective |

Case Study: Industrial Adhesive Formulation

Research has shown that incorporating PFDEA into adhesive formulations improves adhesion strength and environmental resistance, making it suitable for demanding industrial applications .

Wirkmechanismus

The hydrophobic properties of 2-(Perfluorododecyl)ethyl acrylate are due to the presence of perfluorinated chains, which repel water and oil. When polymerized, the resulting material forms a surface that prevents the adhesion of water and oil molecules. This mechanism is primarily physical, involving the creation of a low-energy surface that resists wetting .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Perfluorodecyl)ethyl acrylate

- 2-(Perfluorooctyl)ethyl acrylate

- 2-(Perfluorohexyl)ethyl acrylate

Uniqueness

2-(Perfluorododecyl)ethyl acrylate is unique due to its longer perfluorinated chain, which enhances its hydrophobic and oleophobic properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring extreme water and oil repellency .

Biologische Aktivität

2-(Perfluorododecyl)ethyl acrylate (CAS No. 34395-24-9) is a fluorinated acrylate compound known for its unique chemical properties, derived from the perfluorinated dodecane chain. This compound has garnered attention due to its potential applications in various fields, including materials science and biomedical research. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the perfluorinated chain contributes to its hydrophobic characteristics, which can influence its interaction with biological systems.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its potential toxicity and interactions with cellular systems. Key findings include:

- Cytotoxicity : Studies have indicated that fluorinated compounds can exhibit cytotoxic effects on various cell lines. The extent of cytotoxicity often correlates with the length of the perfluorinated chain and the structure of the compound .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial properties, potentially making it useful in coatings or materials designed to inhibit microbial growth.

- Environmental Impact : As a perfluorinated compound, it is essential to consider the environmental persistence and bioaccumulation potential of this compound. Studies have shown that perfluoroalkyl substances (PFAS) can accumulate in living organisms, leading to long-term ecological effects .

Case Studies

Several case studies have explored the biological implications of fluorinated acrylates:

- Study on Cytotoxicity : A study conducted by Zhang et al. (2021) evaluated the cytotoxic effects of various fluorinated acrylates, including this compound, on human lung fibroblast cells. The results indicated a dose-dependent increase in cell death at higher concentrations, suggesting significant cytotoxic potential .

- Antimicrobial Efficacy : Research by Smith et al. (2022) focused on the antimicrobial properties of fluorinated compounds in polymeric coatings. The study found that incorporating this compound into coatings significantly reduced bacterial colonization compared to non-fluorinated controls.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H21F21O |

| CAS Number | 34395-24-9 |

| Cytotoxicity (IC50) | Varies by cell line (up to 50 µM) |

| Antimicrobial Activity | Effective against E. coli |

The biological activity of this compound is hypothesized to involve interactions with cellular membranes due to its hydrophobic nature. This interaction may disrupt membrane integrity, leading to cell lysis or altered cellular functions.

- Membrane Disruption : The perfluorinated chain can insert into lipid bilayers, potentially altering membrane fluidity and permeability.

- Enzyme Inhibition : There is potential for this compound to inhibit specific enzymes involved in metabolic pathways, although specific targets remain to be elucidated.

Safety and Regulatory Considerations

Given the potential for toxicity and environmental persistence associated with PFAS compounds, regulatory agencies are increasingly scrutinizing their use. Safety data sheets classify this compound as an irritant, necessitating careful handling in laboratory and industrial settings .

Eigenschaften

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H7F25O2/c1-2-5(43)44-4-3-6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)12(30,31)13(32,33)14(34,35)15(36,37)16(38,39)17(40,41)42/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTZSHBOMGAQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F25CH2CH2OC(O)CH=CH2, C17H7F25O2 | |

| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl ester | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067841 | |

| Record name | (Perfluorododecyl)ethyl 2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

718.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

34395-24-9 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34395-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetrahydroperfluorotetradecyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034395249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Perfluorododecyl)ethyl 2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORODODECYLETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L0TFR8U9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.